molecular formula C17H19FN4O3S B2497118 N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921524-97-2

N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2497118
CAS RN: 921524-97-2
M. Wt: 378.42
InChI Key: CFSJWENKNBFUDT-UHFFFAOYSA-N
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Description

Chemical compounds like N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide are of interest in medicinal chemistry due to their potential biological activities. The synthesis and study of such compounds often aim at discovering new therapeutic agents or understanding biological mechanisms.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from simple precursors to obtain the desired compound with specific functional groups. For instance, Sunder et al. (2013) described the synthesis of derivatives with anti-inflammatory activity, highlighting the importance of selecting appropriate substituents and reaction conditions to achieve high yields and desired activities (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Structural analysis, including NMR, IR, and mass spectrometry, is crucial for confirming the molecular structure of synthesized compounds. Duran and Demirayak (2012) utilized these techniques to confirm the structure of their synthesized compounds, providing insights into the importance of accurate structural elucidation in chemical research (Duran & Demirayak, 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include substitution, addition, or cyclization reactions, depending on the functional groups present. The reactivity of such compounds often depends on the electronic and steric properties of the substituents. For example, Galushchinskiy et al. (2017) discussed the crystal structures of acetamides, providing insights into their reactivity and interaction potential (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's interactions and its stability under various conditions. The determination of pKa values, as conducted by Duran and Canbaz (2013), provides valuable information on the compound's ionization state and its influence on solubility and absorption characteristics (Duran & Canbaz, 2013).

Scientific Research Applications

Antibacterial Activity

Studies have demonstrated the synthesis and evaluation of compounds with structural elements similar to N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, highlighting their potential antibacterial activities. For instance, compounds synthesized from 2-(4-aminophenyl) benzimidazole and related structures have been tested for antibacterial efficacy, underscoring the importance of such molecules in the development of new antibacterial agents (Kumaraswamy Gullapelli et al., 2014).

Antitumor and Anticancer Activity

Research into compounds bearing the imidazole moiety, similar to the chemical structure , has shown promising anticancer and antitumor activities. This includes the synthesis and screening of derivatives for their efficacy against various cancer cell lines, providing insights into the potential therapeutic applications of such compounds in oncology (Sraa Abu-Melha, 2021).

Catalytic Applications

The design and synthesis of coordination complexes with ligands structurally related to N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide have been explored for their catalytic applications, including alkene epoxidation reactions. These studies highlight the potential of such molecules in catalysis, demonstrating the versatility of imidazole-based compounds in facilitating chemical transformations (Alexia Serafimidou et al., 2008).

Structural and Mechanistic Insights

Research on compounds with similarities in structural motifs to N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide provides valuable structural and mechanistic insights. These studies contribute to a deeper understanding of the chemical and biological properties of such molecules, aiding in the development of novel compounds with improved efficacy and specificity for various applications (Markian M Stec et al., 2011).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c1-2-7-19-15(24)9-22-14(10-23)8-20-17(22)26-11-16(25)21-13-5-3-12(18)4-6-13/h2-6,8,23H,1,7,9-11H2,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSJWENKNBFUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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